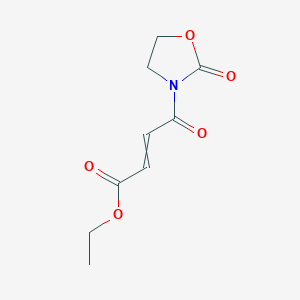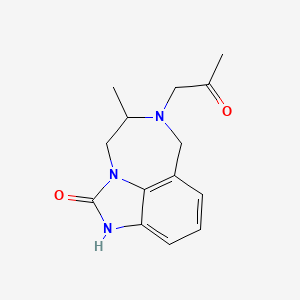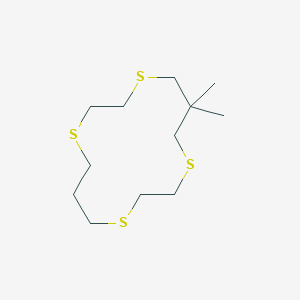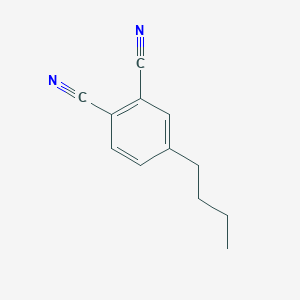![molecular formula C12H6S9 B14271144 2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 141124-70-1](/img/structure/B14271144.png)
2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole) , is a heterocyclic organic compound. Its chemical formula is C20H12S4. The compound features two anthracene-derived units connected by a sulfur bridge, forming a central core of fused dithiole rings .
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the cyclization of appropriate precursors. One common approach is the reaction between anthracene-9,10-dione and 1,3-dithiole-2-thione under suitable conditions. The reaction proceeds via a series of steps, leading to the formation of the central dithiole core.
Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dithiole rings can yield various products, including dithiolanes.
Substitution: Substituents can be introduced at different positions on the anthracene and dithiole rings.
Oxidizing Agents: Examples include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Chemistry: It serves as a building block for constructing more complex organic molecules.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: Its unique structure may find use in materials science, such as organic semiconductors.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related dithiole compounds, the specific combination of anthracene and dithiole moieties makes this compound distinctive. Similar compounds include other dithioles and anthracene derivatives.
Propiedades
Número CAS |
141124-70-1 |
|---|---|
Fórmula molecular |
C12H6S9 |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]sulfanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S9/c1-2-14-9(13-1)11-17-5-7(20-11)19-8-6-18-12(21-8)10-15-3-4-16-10/h1-6H |
Clave InChI |
RACQRQYYECRFMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C2SC=C(S2)SC3=CSC(=C4SC=CS4)S3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


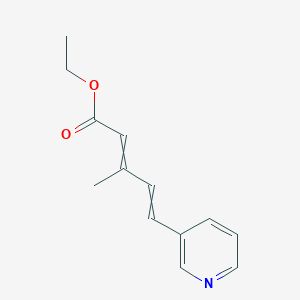
silane](/img/structure/B14271067.png)
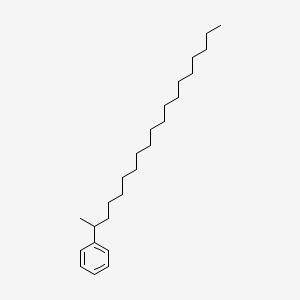
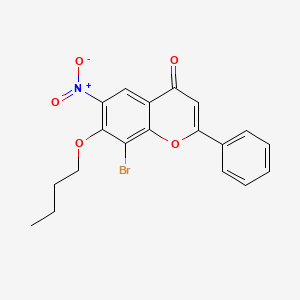
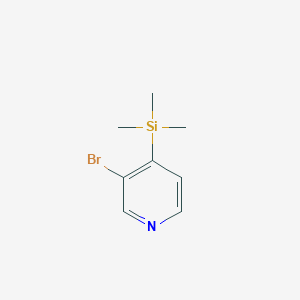
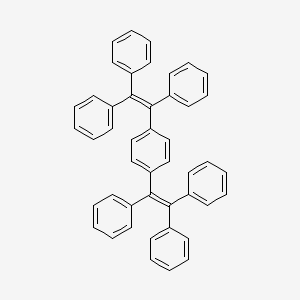
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
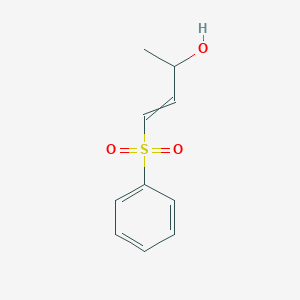
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
